N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use . It is known for its unique structure, which includes a cyclopentyl ring and an aminomethyl group, making it a valuable compound in various scientific studies .
Preparation Methods
The synthesis of N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with 2,2-dimethylpropanoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The product is then purified using standard techniques such as recrystallization or chromatography .
the synthesis can be scaled up using similar reaction conditions and purification techniques .
Chemical Reactions Analysis
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: Although not used directly in medicine, it serves as a precursor for the development of potential therapeutic agents.
Industry: In industrial research, it is used to develop new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound’s cyclopentyl ring provides structural stability and enhances its binding affinity to the target sites .
Comparison with Similar Compounds
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide can be compared with similar compounds such as:
N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide: This compound has a similar structure but with a methyl group instead of a dimethyl group.
N-[3-(Aminomethyl)cyclopentyl]-5-methylpyrimidin-2-amine: This compound contains a pyrimidine ring, which significantly alters its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[3-(aminomethyl)cyclopentyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
InChI Key |
WQFGIHQFHXARLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(C1)CN |
Origin of Product |
United States |
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